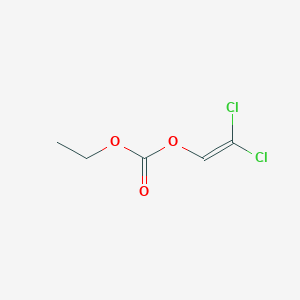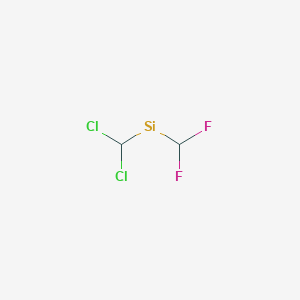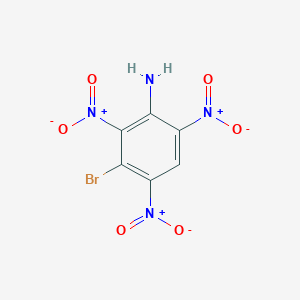
3-Bromo-2,4,6-trinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,4,6-trinitroaniline is a chemical compound with the molecular formula C₆H₃BrN₄O₆. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,6-trinitroaniline typically involves the nitration of 3-bromoaniline. The process begins with the bromination of aniline to form 3-bromoaniline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risk of side reactions and hazardous by-products.
化学反応の分析
Types of Reactions
3-Bromo-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 3-bromo-2,4,6-triaminoaniline.
Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state nitro derivatives.
Reduction: Formation of 3-bromo-2,4,6-triaminoaniline.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-2,4,6-trinitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.
作用機序
The mechanism of action of 3-Bromo-2,4,6-trinitroaniline involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
2,4,6-Trinitroaniline: Similar structure but lacks the bromine atom.
3-Bromo-2,4,6-trimethylaniline: Contains methyl groups instead of nitro groups.
3,5-Difluoro-2,4,6-trinitroanisole: Contains fluorine atoms and an anisole group.
Uniqueness
3-Bromo-2,4,6-trinitroaniline is unique due to the presence of both bromine and multiple nitro groups, which impart distinct chemical and physical properties The bromine atom enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis
特性
CAS番号 |
24626-58-2 |
|---|---|
分子式 |
C6H3BrN4O6 |
分子量 |
307.02 g/mol |
IUPAC名 |
3-bromo-2,4,6-trinitroaniline |
InChI |
InChI=1S/C6H3BrN4O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H,8H2 |
InChIキー |
DJXOPGXKCDRBRZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



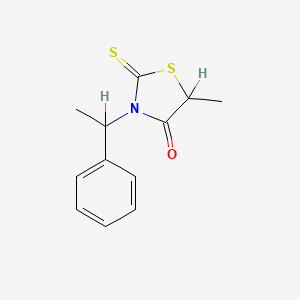

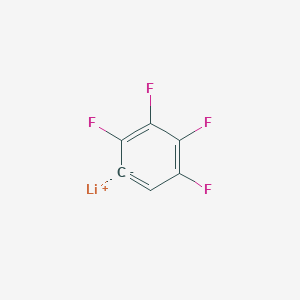
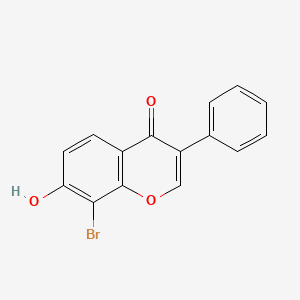
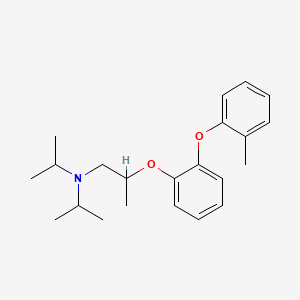
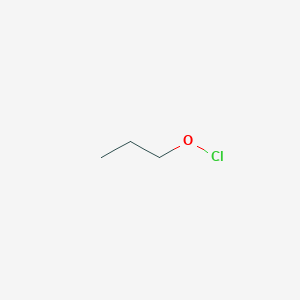

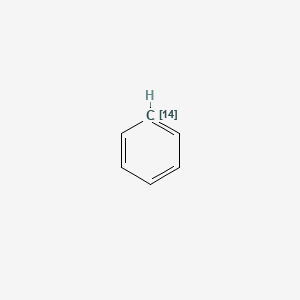

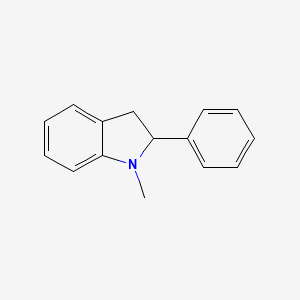
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
